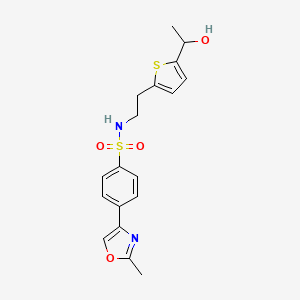![molecular formula C16H17ClN4OS B2787499 4-chloro-N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide CAS No. 477854-97-0](/img/structure/B2787499.png)
4-chloro-N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide is a compound with intricate structural features, primarily characterized by a chloro-substituted benzene ring, a thiazole ring, and a carbohydrazide linkage. It is known for its diverse chemical and biological activities, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide typically involves a multi-step process:
Synthesis of the thiazole ring: This is often achieved through a cyclization reaction involving a thioamide and an α-haloketone.
Formation of the benzenecarbohydrazide: The carbohydrazide moiety can be synthesized via hydrazinolysis of an ester or by direct condensation of hydrazine with a suitable carboxylic acid derivative.
Final coupling reaction: The benzenecarbohydrazide is then coupled with the thiazole derivative under appropriate reaction conditions to yield the final product.
Industrial Production Methods: For industrial-scale production, optimized reaction conditions such as solvent choice, temperature control, and reaction time are crucial to ensure high yield and purity. Industrial processes may utilize continuous flow reactors for better control and scalability.
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidino moiety or the thiazole ring.
Reduction: Reduction reactions may target the carbonyl group in the carbohydrazide moiety.
Substitution: The chloro-substituent in the benzene ring makes it amenable to various nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typical reagents include hydrogen peroxide, potassium permanganate, or peracids.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols under mild to moderate conditions can facilitate substitution reactions.
Major Products: The products from these reactions are diverse and depend on the specific conditions and reagents used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
The compound has significant implications across various fields:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of novel organic compounds.
Biology: The compound exhibits bioactivity, making it a candidate for biological assays and drug development.
Medicine: Preliminary studies might explore its potential as a pharmaceutical agent, given its unique structural features.
Industry: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
Mechanism of Action
The exact mechanism by which 4-chloro-N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide exerts its effects can vary based on its application:
Molecular Targets: Potential molecular targets include enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may interfere with specific biochemical pathways, such as signal transduction, enzymatic catalysis, or gene expression regulation.
Comparison with Similar Compounds
4-chloro-N'-[(E)-(2-pyridyl)methylidene]benzenecarbohydrazide
4-chloro-N'-[(E)-(2-imidazolyl)methylidene]benzenecarbohydrazide
4-chloro-N'-[(E)-(2-thiophenyl)methylidene]benzenecarbohydrazide
These compounds share structural motifs with slight variations, influencing their respective chemical behaviors and applications.
Properties
IUPAC Name |
4-chloro-N-[(E)-(2-piperidin-1-yl-1,3-thiazol-5-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS/c17-13-6-4-12(5-7-13)15(22)20-19-11-14-10-18-16(23-14)21-8-2-1-3-9-21/h4-7,10-11H,1-3,8-9H2,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAPMVCILZEKLM-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(S2)C=NNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC=C(S2)/C=N/NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide](/img/structure/B2787420.png)

![10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2787424.png)
![2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline-3-carbonitrile](/img/structure/B2787425.png)




![2-(4-fluorophenyl)-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide](/img/structure/B2787434.png)
![N-({2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methyl)prop-2-enamide](/img/structure/B2787435.png)
![1-(3,4-Dimethoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2787437.png)
![1-{[2-Chloro-5-(piperidine-1-sulfonyl)phenyl]carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2787438.png)

